3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid

Enzyme Inhibition Monoamine Oxidase Neuropharmacology

Ensure experimental reproducibility with 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid (CAS 682804-17-7). This beta-amino acid is a highly selective MAO-A inhibitor (IC50 = 4.10 nM) and Nav1.7 channel blocker (IC50 = 5.10-280 nM), critical for neuroscience and pain research. - Differentiated Scaffold: The beta-amino acid backbone ensures distinct enzyme inhibition and metabolic profiles, unlike its alpha-amino analog. - Supply Reliability: Sourced from qualified manufacturers with full analytical documentation, shipped globally under ambient conditions.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 682804-17-7
Cat. No. B12441493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid
CAS682804-17-7
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(CC(=O)O)N)O
InChIInChI=1S/C9H11NO4/c10-7(4-9(13)14)6-3-5(11)1-2-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14)
InChIKeyPFOZQXQJMPCGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid: Overview


3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid (CAS 682804-17-7) is a synthetic beta-amino acid derivative characterized by a propanoic acid backbone with an amino group at the beta position and a 2,5-dihydroxyphenyl substituent. With a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol, this compound is structurally distinct from its alpha-amino acid analog, 2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid (CAS 26122-90-7), which positions the amino group at the alpha carbon [1]. Its unique scaffold is of interest in medicinal chemistry as a precursor for beta-peptide synthesis and as a metabolite of alkylresorcinols found in whole grains . The compound's physicochemical properties, including a LogP of 1.27 and a polar surface area (PSA) of 103.78 Ų, differentiate it from its alpha-amino counterpart, potentially influencing its solubility, membrane permeability, and metabolic stability [2].

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid: Key Distinctions


The substitution of the target compound with its alpha-amino analog, 2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid, is not scientifically justifiable due to fundamental differences in molecular structure and resulting biological activity. The beta-amino acid scaffold of the target compound exhibits distinct enzyme inhibition profiles compared to its alpha-amino counterpart. For instance, the target compound demonstrates potent inhibition of human monoamine oxidase A (MAO-A) with an IC50 of 4.10 nM, a level of potency not reported for the alpha-amino analog in publicly available data [1]. Furthermore, the beta-amino acid backbone alters its metabolic fate, acting as a key metabolite of alkylresorcinols, whereas the alpha-amino analog is not implicated in this pathway . These structural and functional differences are critical for researchers designing experiments or developing assays where precise molecular interactions and metabolic pathways are paramount. Procurement of the correct isomer is essential for experimental reproducibility and accurate data interpretation.

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid: Comparative Evidence


MAO-A Inhibition vs. Alpha-Amino Analog

The target compound exhibits potent and selective inhibition of human recombinant monoamine oxidase A (MAO-A). Its IC50 value of 4.10 nM is over 12-fold lower (more potent) than that of a close analog, 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid derivative (BDBM50075969), which has an IC50 of 50 nM against the same target [1][2]. This high potency is further validated by cross-species activity, with an IC50 of 80 nM against rat brain MAO-A [3]. The compound demonstrates over 240-fold selectivity for MAO-A over MAO-B (IC50 > 1000 nM), a key differentiator from non-selective MAO inhibitors [4].

Enzyme Inhibition Monoamine Oxidase Neuropharmacology

Physicochemical Property Comparison

The target compound exhibits distinct physicochemical properties compared to its alpha-amino analog. Its calculated LogP of 1.27 and polar surface area (PSA) of 103.78 Ų are significantly different from the alpha-amino analog, which has a LogP of -2.1 and a PSA of 103.78 Ų [1][2]. This difference in LogP suggests that the target compound is more lipophilic, which can influence its membrane permeability and metabolic stability. While both compounds share the same PSA, the target compound's higher LogP may confer advantages in crossing biological membranes, a key consideration for in vivo applications or cell-based assays .

Physicochemical Properties Drug-likeness ADME

Nav1.7 and hERG Channel Activity

The target compound has been evaluated for its activity at voltage-gated sodium channels and the hERG potassium channel. It demonstrates moderate inhibition of the Nav1.7 channel, a key target in pain signaling, with IC50 values ranging from 5.10 nM to 280 nM depending on the assay conditions [1][2][3]. In contrast, its inhibition of the hERG channel is significantly weaker, with an IC50 of 30,000 nM, indicating a substantial safety margin for cardiac repolarization [4]. This selectivity profile is a key differentiator from non-selective ion channel blockers.

Ion Channels Pain Research Cardiac Safety

Plasma Kallikrein Inhibition

The target compound has been identified as an inhibitor of human plasma kallikrein, a serine protease involved in the contact activation pathway of coagulation and inflammation. It exhibits an IC50 of 95.0 nM in a fluorogenic substrate assay, demonstrating moderate potency against this target [1]. This activity is a key differentiator from its alpha-amino analog, for which no plasma kallikrein inhibition has been reported. The compound's ability to inhibit plasma kallikrein at sub-micromolar concentrations suggests potential utility in research models of hereditary angioedema, inflammation, or thrombosis .

Protease Inhibition Inflammation Coagulation

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid: Research Applications


Selective MAO-A Inhibitor Development

The compound's high potency (IC50 = 4.10 nM) and >240-fold selectivity for MAO-A over MAO-B makes it an ideal starting point for developing research tools to probe the role of MAO-A in neurological and psychiatric disorders, such as depression and anxiety, where selective MAO-A inhibition is desired to minimize off-target effects [1].

Nav1.7 Pain Pathway Research

With its moderate inhibition of the Nav1.7 sodium channel (IC50 = 5.10 to 280 nM) and a favorable selectivity profile over the hERG channel (IC50 = 30,000 nM), this compound is a valuable tool for investigating pain signaling mechanisms in vitro and in vivo, offering a potentially safer alternative to non-selective sodium channel blockers [2][3].

Contact Activation Pathway Research

The compound's ability to inhibit human plasma kallikrein (IC50 = 95.0 nM) positions it as a unique chemical probe for studying the contact activation system in models of hereditary angioedema, inflammation, and thrombosis, where modulation of plasma kallikrein activity is a key therapeutic strategy [4].

Beta-Amino Acid Scaffold for Peptidomimetics

The beta-amino acid structure of this compound, distinct from alpha-amino acids, offers a unique scaffold for the synthesis of beta-peptides and peptidomimetics. Its physicochemical properties, including a LogP of 1.27, can be exploited to modulate the lipophilicity and membrane permeability of novel compounds, making it a valuable building block for medicinal chemistry programs [5].

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